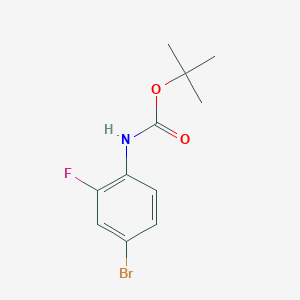

N-Boc-4-bromo-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHILFAMOKMHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627950 | |

| Record name | tert-Butyl (4-bromo-2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209958-42-9 | |

| Record name | tert-Butyl (4-bromo-2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-bromo-2-fluorophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-4-bromo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of N-Boc-4-bromo-2-fluoroaniline, a key building block in modern medicinal chemistry and drug development.

Core Chemical Properties

This compound, also known as tert-butyl (4-bromo-2-fluorophenyl)carbamate, is a halogenated and protected aniline derivative. The presence of the bromine and fluorine atoms, along with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for introducing the 4-bromo-2-fluoroaniline moiety in complex molecule synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is often utilized in cross-coupling reactions and as a precursor for creating diverse molecular scaffolds.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 209958-42-9 | N/A |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | N/A |

| Molecular Weight | 290.13 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Boiling Point | 272.2 ± 30.0 °C (Predicted) | N/A |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 11.90 ± 0.70 (Predicted) | N/A |

| Storage Temperature | 2-8°C | N/A |

Solubility

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Petroleum Ether | Slightly soluble |

Synthesis and Reactivity

This compound is typically synthesized from its parent aniline, 4-bromo-2-fluoroaniline, through a standard protection reaction.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its potential use in further synthetic transformations, such as Suzuki coupling.

Experimental Protocol: N-Boc Protection of 4-bromo-2-fluoroaniline

This protocol is a representative procedure based on established methods for the N-Boc protection of anilines.

Materials:

-

4-bromo-2-fluoroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) either as a solid in one portion or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-12 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectral Data

The following tables provide a summary of the expected spectral data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.5 | m | 1H | Ar-H (adjacent to NHBoc) |

| ~7.3 - 7.0 | m | 2H | Ar-H |

| ~6.8 | br s | 1H | NH |

| 1.52 | s | 9H | -C(CH ₃)₃ |

¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 (d, J ≈ 240 Hz) | C -F |

| ~152.5 | C =O (carbamate) |

| ~137.0 | Ar-C |

| ~129.0 | Ar-C |

| ~125.0 (d, J ≈ 10 Hz) | Ar-C |

| ~117.0 (d, J ≈ 25 Hz) | Ar-C |

| ~115.0 | Ar-C -Br |

| ~81.0 | -C (CH₃)₃ |

| 28.3 | -C(C H₃)₃ |

Note: The assignments and coupling constants (J) are approximate and can vary depending on the solvent and experimental conditions. The doublet multiplicity (d) for the aromatic carbons is due to coupling with the fluorine atom.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H Stretch |

| 2980 - 2930 | Medium | C-H Stretch (aliphatic) |

| ~1720 | Strong | C=O Stretch (carbamate) |

| 1600 - 1450 | Medium-Strong | C=C Stretch (aromatic) |

| ~1520 | Strong | N-H Bend |

| ~1250 | Strong | C-N Stretch |

| ~1160 | Strong | C-O Stretch |

| ~1050 | Medium | C-F Stretch |

| ~820 | Strong | C-H Bend (out-of-plane) |

Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (found) |

| [M]⁺ | 289.01/291.01 | ~289/291 (isotopic pattern for Br) |

| [M+H]⁺ | 290.02/292.02 | ~290/292 |

| [M+Na]⁺ | 312.00/314.00 | ~312/314 |

| [M-Boc+H]⁺ | 190.96/192.96 | ~191/193 |

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The ortho-fluoro substituent can modulate the pKa of the aniline nitrogen and influence metabolic stability and binding interactions. The bromo-substituent provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries for screening and lead optimization.

The "Protein Degrader Building Blocks" classification suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Logical Relationship in PROTAC Synthesis

The following diagram illustrates the logical role of this compound as a building block in the synthesis of a PROTAC molecule.

An In-depth Technical Guide on the Synthesis and Application of (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester, a key building block in the development of targeted therapeutics. The document details the chemical properties, a robust synthesis protocol, and its significant application in the field of targeted protein degradation, specifically in the creation of Proteolysis Targeting Chimeras (PROTACs) for Bruton's Tyrosine Kinase (BTK).

Core Synthesis: (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester

(4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester is synthesized via the protection of the amino group of 4-bromo-2-fluoroaniline with a tert-butyloxycarbonyl (Boc) group. This reaction is a cornerstone of modern organic synthesis, enabling the strategic manipulation of functional groups in complex molecule construction.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrFNO₂[1] |

| Molecular Weight | 290.13 g/mol [1] |

| CAS Number | 209958-42-9 |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. |

Experimental Protocol: Synthesis of (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester

This protocol is based on established methods for the Boc protection of anilines.

Materials:

-

4-bromo-2-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Expected Characterization Data (based on analogous compounds):

| Data Type | Expected Results |

| Yield | 85-95% |

| Melting Point | Similar to tert-butyl (4-bromophenyl)carbamate (103-106 °C)[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d), ~7.3 (dd), ~7.2 (d), ~6.8 (br s, NH), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (d, J=245 Hz, C-F), ~152 (C=O), ~136 (d, J=10 Hz), ~128 (d, J=4 Hz), ~125 (d, J=8 Hz), ~118 (d, J=25 Hz), ~115 (d, J=3 Hz), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃) |

Application in Targeted Protein Degradation: PROTACs

(4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester is a valuable intermediate in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modifications, allowing for the attachment of linkers and E3 ligase ligands.

Bruton's Tyrosine Kinase (BTK) as a Target

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[3] Dysregulation of the BTK signaling pathway is a hallmark of various B-cell malignancies, making it a prime target for therapeutic intervention.[4][5][6]

The following diagram illustrates the central role of BTK in the BCR signaling pathway and its downstream effects that promote cancer cell survival and proliferation.

Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway in B-cell malignancies.

Experimental Workflow for PROTAC-mediated BTK Degradation

The development and validation of a BTK-targeting PROTAC involves a systematic workflow, from initial design and synthesis to cellular and in vivo evaluation. The (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester serves as a foundational element in the "PROTAC Synthesis" phase.

The following diagram outlines the typical experimental workflow for the development and assessment of a PROTAC designed to degrade BTK.

Caption: Experimental workflow for the development of a BTK-targeting PROTAC.

Conclusion

(4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester is a synthetically accessible and highly versatile building block that plays a critical role in the development of advanced therapeutics. Its application in the synthesis of PROTACs targeting key cancer-related proteins like BTK underscores its importance in modern drug discovery and development. This guide provides the foundational knowledge for the synthesis and strategic application of this compound, empowering researchers to advance the frontier of targeted protein degradation.

References

- 1. PubChemLite - Tert-butyl n-(4-bromo-2-fluorophenyl)carbamate (C11H13BrFNO2) [pubchemlite.lcsb.uni.lu]

- 2. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties and Biological Activities of CAS 209958-42-9 and its Relation to the Estrogen-Related Receptor γ Modulator, GSK5182

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical characteristics of CAS 209958-42-9 (N-Boc-4-Bromo-2-fluoroaniline) and delves into the biological activities and associated experimental protocols of GSK5182, a compound for which this compound serves as a potential synthetic precursor.

Physicochemical Characteristics of this compound (CAS 209958-42-9)

This compound is a chemical intermediate, likely utilized in the synthesis of more complex, biologically active molecules. Its primary physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 209958-42-9 |

| Molecular Formula | C₁₁H₁₃BrFNO₂ |

| Molecular Weight | 290.13 g/mol |

| Boiling Point | 272.2 °C |

| Density | 1.459 g/cm³ |

| Refractive Index | 1.555 |

| Purity | Typically ≥98% |

| Physical Form | Solid |

| Storage | Room Temperature |

GSK5182: A Selective Estrogen-Related Receptor γ (ERRγ) Inverse Agonist

GSK5182 is a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ), a constitutively active orphan nuclear receptor involved in various metabolic processes. GSK5182 has demonstrated significant potential in preclinical studies for various therapeutic applications.

Biological Activity and Signaling Pathways

GSK5182 exerts its biological effects by modulating the transcriptional activity of ERRγ, which in turn affects a range of downstream signaling pathways.

-

Osteoclast Differentiation and Apoptosis: GSK5182 has been shown to inhibit osteoclast differentiation and promote their apoptosis.[1][2] This is achieved by suppressing the RANKL-stimulated NF-κB, JNK, and ERK signaling pathways, which are crucial for the induction of NFATc1, a master regulator of osteoclastogenesis.[1][3] GSK5182 also enhances osteoclast apoptosis through the activation of caspase-3.[2]

-

Hepatocellular Carcinoma (HCC) Cell Proliferation: In HCC cells, GSK5182 treatment leads to a dose-dependent reduction in cell proliferation.[4] This is associated with the induction of cell cycle arrest at the G1 phase, an increase in the expression of cell cycle inhibitors p21 and p27, and a decrease in the phosphorylation of the retinoblastoma protein (pRb).[4][5]

-

Na+/I− Symporter (NIS) Function: GSK5182 has been found to enhance the function of the sodium iodide symporter (NIS) in radioiodine-refractory papillary thyroid cancer cells.[6] This effect is mediated through the downregulation of ERRγ and the upregulation of phosphorylated ERK1/2 in the MAP kinase signaling pathway.[6]

-

Protein Stability of ERRγ: Interestingly, GSK5182 has been observed to increase the protein stability of ERRγ.[7] It achieves this by inhibiting the ubiquitination of ERRγ, thereby preventing its degradation.[7]

Mandatory Visualizations

Caption: GSK5182 Inhibition of RANKL Signaling Pathway in Osteoclasts.

Caption: Experimental Workflow for Assessing GSK5182 Effects on HCC Cells.

Experimental Protocols

Detailed methodologies for key experiments involving GSK5182 are outlined below.

In Vitro Experiments

-

Cell Culture and Treatment:

-

Hepatocellular carcinoma (PLC/PRF/5) cells are cultured in appropriate media.

-

For proliferation assays, cells are treated with varying concentrations of GSK5182 (e.g., 0-20 µM) for specified durations (e.g., 24 hours).[4]

-

For cell cycle analysis, quiescent cells are treated with GSK5182 before staining with propidium iodide.[5]

-

-

Luciferase Reporter Assay:

-

To assess the effect of GSK5182 on ERRγ transcriptional activity, cells are transfected with a luciferase reporter construct (e.g., stf4-Luc).

-

Transfected cells are then treated with different doses of GSK5182.

-

Relative promoter activity is measured after a set period (e.g., 2 days) using a luminometer.[5]

-

-

Western Blot Analysis:

-

Cells are treated with GSK5182 and then lysed.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., p21, p27, phospho-pRb, ERRγ).

-

Following incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.[5]

-

-

Flow Cytometry for Cell Cycle Analysis:

-

GSK5182-treated cells are harvested and fixed.

-

Cells are stained with a DNA-intercalating dye such as propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]

-

In Vivo Experiments

-

Animal Models:

-

Mouse models of diet-induced obesity or diabetes (e.g., db/db mice) are often used to study the metabolic effects of GSK5182.[4]

-

-

Drug Administration:

-

GSK5182 is administered to the animals, typically via intraperitoneal injection.

-

A common dosage regimen is 40 mg/kg, administered daily for a period of several days or weeks.[4]

-

-

Analysis:

-

Following the treatment period, various physiological and biochemical parameters are assessed. This can include measurements of blood glucose levels and analysis of gene and protein expression in relevant tissues (e.g., liver) to determine the in vivo efficacy and mechanism of action of GSK5182.[4]

-

Conclusion

While CAS 209958-42-9 (this compound) is a chemical intermediate, its potential role in the synthesis of GSK5182 highlights the importance of such building blocks in drug discovery. GSK5182 has emerged as a potent and selective modulator of ERRγ with significant therapeutic potential in diverse areas, including bone diseases, cancer, and metabolic disorders. The experimental data and elucidated signaling pathways provide a solid foundation for further research and development of GSK5182 and related compounds as novel therapeutic agents.

References

- 1. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-4-bromo-2-fluoroaniline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4-bromo-2-fluoroaniline, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its molecular structure, physicochemical properties, and a representative experimental protocol for its synthesis.

Core Molecular Information

This compound, also known by its systematic name tert-butyl (4-bromo-2-fluorophenyl)carbamate, is an aromatic organic compound.[1] The presence of a bromine atom, a fluorine atom, and a Boc-protected amine group on the aniline ring makes it a versatile intermediate for introducing this substituted phenyl moiety into more complex molecules.

Molecular Structure

The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a tert-butoxycarbonyl (Boc) protected amino group at position 1.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 209958-42-9 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | [2][3][4] |

| Molecular Weight | 290.13 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Temperature | Room temperature or 2-8°C | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-Boc protection of its precursor, 4-bromo-2-fluoroaniline. This reaction involves the treatment of the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of 4-bromo-2-fluoroaniline

This protocol is a general procedure for the N-Boc protection of anilines and can be adapted for the synthesis of this compound.

Materials:

-

4-bromo-2-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) and a base such as triethylamine (3.0 equivalents) in a 2:1 v/v mixture of THF and water. Stir the mixture at room temperature until all solids have dissolved.

-

Reaction: Cool the reaction mixture to 0°C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.5 equivalents) in one portion.

-

Stirring: Stir the reaction mixture at 0°C for a minimum of 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed.

-

Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with dichloromethane (e.g., 3 x 20 mL).

-

Washing: Combine the organic layers and wash them with deionized water (2 x 10 mL) followed by a brine solution (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its aniline precursor.

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate, a valuable intermediate in pharmaceutical research and development. This document details the primary synthetic route, an optimized experimental protocol, and the requisite characterization data.

Overview of the Synthetic Route

The most common and efficient method for the synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate involves the protection of the amino group of 4-bromo-2-fluoroaniline with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved by treating the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The overall transformation is depicted below.

Caption: General synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate.

This reaction proceeds via a nucleophilic attack of the amino group of 4-bromo-2-fluoroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and deprotonation by the base yields the desired N-Boc protected product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate, based on established procedures for the Boc protection of anilines.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-bromo-2-fluoroaniline | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Ethyl acetate | Reagent Grade | Commercially Available |

| Hexane | Reagent Grade | Commercially Available |

| Saturated aq. NaHCO₃ solution | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

Step-by-Step Procedure

A solution of di-tert-butyl dicarbonate (1.1 equivalents) in dry tetrahydrofuran (THF) is cooled to 0 °C in an ice bath. To this solution, 4-bromo-2-fluoroaniline (1.0 equivalent) is added, followed by the dropwise addition of triethylamine (1.2 equivalents). The reaction mixture is then allowed to warm to room temperature and is stirred overnight.

The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, a saturated aqueous solution of sodium bicarbonate is added to the reaction mixture. The resulting mixture is then extracted three times with ethyl acetate. The combined organic layers are washed sequentially with 0.1 N aqueous HCl and brine. The organic phase is subsequently dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 |

| tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate | C₁₁H₁₃BrFNO₂ | 290.13 |

Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not available in searched literature. For the similar compound, tert-butyl N-(4-bromophenyl)carbamate, the melting point is 103-106 °C.[1] |

| Yield | Typically high, often exceeding 90% for similar reactions. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals: ~8.0 (t, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~6.6 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃). Note: This is a predicted spectrum based on similar compounds. For tert-butyl (4-bromophenyl)carbamate: 7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H).[2] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected signals: ~152 (C=O), ~155 (d, J_CF, C-F), ~136 (d, J_CF, C-N), ~128 (d, J_CF, Ar-CH), ~125 (d, J_CF, Ar-CH), ~118 (d, J_CF, Ar-CH), ~115 (C-Br), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃). Note: This is a predicted spectrum based on similar compounds. For tert-butyl (4-bromophenyl)carbamate: 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31.[2] |

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate.

Conclusion

The synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate is a straightforward and high-yielding process that relies on the well-established Boc protection of an aromatic amine. The protocol detailed in this guide provides a reliable method for obtaining this key synthetic intermediate. For researchers, it is recommended to optimize the reaction and purification conditions based on the specific scale and purity requirements of their application.

References

A Technical Guide to the Synthesis of N-Boc-4-bromo-2-fluoroaniline: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to N-Boc-4-bromo-2-fluoroaniline, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.

Introduction

This compound, also known as tert-butyl (4-bromo-2-fluorophenyl)carbamate, is a valuable building block in medicinal chemistry. The presence of the bromine and fluorine atoms on the aniline ring offers multiple points for further chemical modification, while the Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at other sites of a larger molecule. This guide outlines the primary synthetic pathways to this intermediate, focusing on the selection of starting materials and the practical execution of the necessary chemical transformations.

Synthetic Pathways Overview

The synthesis of this compound is typically achieved in two main stages:

-

Synthesis of 4-bromo-2-fluoroaniline: This intermediate can be prepared from several commercially available precursors.

-

Boc Protection: The amino group of 4-bromo-2-fluoroaniline is subsequently protected with a tert-butoxycarbonyl group.

The choice of the initial starting material for the synthesis of 4-bromo-2-fluoroaniline can be dictated by factors such as cost, availability, and the desired scale of the reaction. The following sections detail the experimental protocols for the most common routes.

Caption: Overall synthetic strategy for this compound.

Synthesis of the Intermediate: 4-bromo-2-fluoroaniline

There are several viable starting points for the synthesis of 4-bromo-2-fluoroaniline. The following protocols represent the most common and well-documented methods.

Route 1: From 2-Fluoroaniline

This is a direct approach involving the bromination of 2-fluoroaniline.

Caption: Experimental workflow for the synthesis of 4-bromo-2-fluoroaniline from 2-fluoroaniline.

Experimental Protocol:

To a solution of 100 parts of 2-fluoroaniline in 400 parts of methylene chloride, cooled to 0°C, 160 parts of solid N-bromosuccinimide (NBS) were added in portions over a 2-hour period.[1] After the addition was complete, the mixture was stirred for an additional 20 minutes. The dark red reaction mixture was then washed four times with 200 parts of cold water for each washing. The organic phase was separated, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to yield the product.[1] A patent describes a similar process yielding 17.3 grams of 4-bromo-2-fluoroaniline from 0.1 mole of 2-fluoroaniline, resulting in a 91% yield with a purity of 96% as determined by HPLC.[2]

Route 2: From 4-bromo-2-fluoro-1-nitrobenzene

This method involves the reduction of a nitro group to an amine.

Caption: Experimental workflow for the synthesis of 4-bromo-2-fluoroaniline from 4-bromo-2-fluoro-1-nitrobenzene.

Experimental Protocol:

In a reaction vessel, a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL) and water (20 mL) was prepared. To this solution, iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol) were added. The reaction mixture was heated to 90°C and stirred for 2 hours. After cooling, the mixture was filtered through Celite. The filter cake was washed with ethanol (300 mL), and the combined filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (petroleum ether/EtOAc gradient) to afford 4-bromo-2-fluoroaniline.[3] This method has been reported to yield 85% of the desired product.[3]

Comparative Data for 4-bromo-2-fluoroaniline Synthesis

| Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |

| 2-Fluoroaniline | N-Bromosuccinimide (NBS) | Methylene Chloride | 91 | 96 (HPLC) | [1][2] |

| 4-bromo-2-fluoro-1-nitrobenzene | Iron, Ammonium Chloride | Ethanol, Water | 85 | Not specified | [3] |

| 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | Acetonitrile, Water | 94.9 (of intermediate) | 99.9:0.1 (regioisomeric ratio) | [3] |

Final Step: Boc Protection of 4-bromo-2-fluoroaniline

The final step in the synthesis is the protection of the amino group of 4-bromo-2-fluoroaniline with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride).

Caption: General experimental workflow for the Boc protection of 4-bromo-2-fluoroaniline.

Experimental Protocol (Representative):

To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added a base (1.1 to 1.5 equivalents), such as triethylamine or sodium bicarbonate. Di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound. For many anilines, this reaction proceeds in high yield.

Reagent and Solvent Considerations for Boc Protection

| Reagent/Solvent | Role | Common Examples | Notes |

| Boc Reagent | Source of the Boc group | Di-tert-butyl dicarbonate (Boc₂O) | Most common and effective reagent. |

| Base | Proton scavenger | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP) | The choice of base can influence reaction rate and selectivity. DMAP can be used as a catalyst for less reactive amines.[5] |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dioxane/Water | The solvent choice depends on the solubility of the starting materials and reagents. |

Conclusion

The synthesis of this compound can be efficiently achieved through a two-stage process. The key intermediate, 4-bromo-2-fluoroaniline, is accessible from multiple starting materials, with the bromination of 2-fluoroaniline offering a direct and high-yielding route. The subsequent Boc protection is a standard transformation that can be optimized by the appropriate choice of base and solvent. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate in a laboratory setting. Researchers and drug development professionals can leverage this information to select the most suitable synthetic strategy based on their specific needs and available resources.

References

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of N-Boc-4-bromo-2-fluoroaniline

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-4-bromo-2-fluoroaniline (CAS No: 209958-42-9).[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or utilize this compound.

Chemical Properties and Structure

This compound, with the molecular formula C₁₁H₁₃BrFNO₂, is a carbamate-protected aniline derivative.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modifies its reactivity, making it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[4][5]

Molecular Structure:

Recommended Storage Conditions and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available data for the compound and its structural analogs.

Storage Summary:

| Parameter | Recommendation | Rationale & Citations |

| Temperature | Room temperature for short-term storage. 2-8°C for long-term storage. | Several suppliers recommend room temperature storage.[1] For long-term stability of similar aniline derivatives, refrigeration is advised to minimize potential degradation.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Anilines are susceptible to oxidation, which can cause discoloration.[7] An inert atmosphere minimizes contact with atmospheric oxygen. |

| Light | Store in a light-proof container. | Aromatic amines can undergo photodegradation upon exposure to light.[7] |

| Moisture | Keep container tightly closed in a dry place. | The carbamate linkage can be susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions.[4] |

Handling Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

-

In case of spills, avoid dust formation and collect the material for disposal in a suitable, sealed container.[11]

Stability Profile and Incompatible Materials

This compound is generally stable under recommended storage conditions.[8][11] However, its stability can be compromised by exposure to certain substances and conditions.

Incompatible Materials:

| Material Class | Examples | Potential Hazard | Citations |

| Strong Oxidizing Agents | Nitrates, Peroxides, Perchlorates | Can cause vigorous or explosive reactions. Promotes oxidation of the aniline ring. | [8][12] |

| Strong Acids | Hydrochloric acid, Sulfuric acid | Can catalyze the removal (deprotection) of the Boc group and may lead to other degradation reactions. | [8] |

| Acid Chlorides & Anhydrides | Acetyl chloride, Acetic anhydride | Can react with the aniline nitrogen if the Boc group is removed. | [8][12] |

Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[8][10]

Potential Degradation Pathways

Key Potential Degradation Routes:

-

Boc Deprotection: The tert-butoxycarbonyl protecting group is labile under acidic conditions, leading to the formation of the free aniline, isobutylene, and carbon dioxide. This is often an intended synthetic step but represents degradation if it occurs unintentionally during storage or use.

-

Oxidation: The electron-rich aniline ring is susceptible to oxidation, especially when exposed to air and light.[7] This can lead to the formation of colored impurities.

-

Hydrolysis: The carbamate linkage can undergo hydrolysis to yield the free aniline, tert-butanol, and carbon dioxide. This process can be accelerated by the presence of strong acids or bases.[4]

-

Photodegradation: Aromatic amines are known to be sensitive to UV light, which can initiate degradation through radical mechanisms.[7]

The following diagram illustrates the primary potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a structured experimental approach is required. The following outlines a general protocol for a stability study.

Objective: To determine the stability of this compound under various stress conditions (temperature, humidity, light) over time.

Methodology:

-

Sample Preparation: Aliquot pure this compound into separate, appropriate containers for each test condition and time point.

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (2-8°C) as a control.

-

Humidity Sensitivity: Store samples in humidity chambers at controlled relative humidity levels (e.g., 75% RH, 90% RH).

-

Photostability: Expose samples to a controlled light source with a specific output (e.g., ICH-compliant photostability chamber). Wrap control samples in aluminum foil to protect them from light.

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point.

-

Identify and quantify any major degradation products.

-

Determine the degradation rate under each condition to establish a shelf-life and optimal storage conditions.

-

The following diagram illustrates a typical workflow for a chemical stability study.

Caption: A generalized workflow for conducting a chemical stability study.

By adhering to the storage and handling guidelines outlined in this document, and by understanding the potential for degradation, researchers can ensure the quality and reliability of this compound in their scientific endeavors. For critical applications, conducting a dedicated stability study is recommended to establish precise shelf-life and storage parameters.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 209958-42-9 [chemicalbook.com]

- 3. aobchem.com [aobchem.com]

- 4. Buy Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate [smolecule.com]

- 5. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]

- 6. This compound CAS#: 209958-42-9 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Technical Guide to the Spectroscopic Data of N-Boc-4-bromo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-4-bromo-2-fluoroaniline, a key intermediate in synthetic organic chemistry. This document details the available experimental and predicted spectroscopic data, along with a detailed experimental protocol for its synthesis.

Spectroscopic Data

The spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the key spectroscopic parameters.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.16 | s | 1H | - | NH |

| 7.76 | t | 1H | 8.0 | Ar-H |

| 7.41 | d | 1H | 8.1 | Ar-H |

| 7.31 | d | 1H | 11.3 | Ar-H |

| 1.5 (Predicted) | s | 9H | - | -C(CH₃)₃ |

Solvent: DMSO-d₆[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 152-154 | C=O (carbamate) |

| 154-157 (d, J ≈ 240-250 Hz) | C-F |

| 135-138 | C-NH |

| 125-130 | Ar-CH |

| 120-125 (d, J ≈ 20-25 Hz) | Ar-CH |

| 115-120 (d, J ≈ 3-5 Hz) | Ar-CH |

| 110-115 | C-Br |

| 80-82 | -C (CH₃)₃ |

| 28-29 | -C(C H₃)₃ |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350-3450 | N-H stretch |

| 2950-3000 | C-H stretch (aromatic and aliphatic) |

| 1700-1730 | C=O stretch (carbamate) |

| 1500-1600 | C=C stretch (aromatic) |

| 1200-1300 | C-N stretch |

| 1150-1250 | C-O stretch |

| 1000-1100 | C-F stretch |

| 550-650 | C-Br stretch |

Note: These are predicted values based on characteristic absorption bands for the functional groups present.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 290.0187 | [M+H]⁺ (for C₁₁H₁₄BrFNO₂⁺) |

| 312.0006 | [M+Na]⁺ (for C₁₁H₁₃BrFNNaO₂⁺) |

Source: PubChemLite, Predicted Collision Cross Section data.

Experimental Protocols

The following section details a general experimental protocol for the synthesis of this compound.

Synthesis of this compound

This procedure outlines the N-protection of 4-bromo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-bromo-2-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 4-Dimethylaminopyridine (DMAP) - catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the base (1.1-1.5 equivalents). If using DMAP, a catalytic amount (e.g., 0.1 equivalents) is sufficient.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

References

Commercial Availability and Applications of N-Boc-4-bromo-2-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-bromo-2-fluoroaniline is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its trifunctional nature, featuring a Boc-protected amine, a bromine atom, and a fluorine atom on an aniline scaffold, allows for selective and sequential chemical transformations. This guide provides an in-depth overview of its commercial availability, technical specifications, and key applications, with a focus on practical information for laboratory use.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 97-98%. The compound is available in quantities ranging from milligrams to kilograms to support both research and development needs. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative commercial sources.

| Supplier | Catalog Number | Purity | Available Quantities |

| AOBChem | 17402 | >97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

| Aladdin Scientific | N182720 | >98% | 1g, 5g, 25g |

| ChemicalBook | CB7747809 | >98% | Inquire for quantities |

| Combi-Blocks | QC-7721 | >97% | 1g, 5g, 10g |

| Sigma-Aldrich | - | - | Inquire for availability |

| Thermo Fisher Scientific | - | - | Inquire for availability |

Technical Data

Key physical and chemical properties of this compound are summarized below. This data is compiled from various supplier technical data sheets and public chemical databases.

| Property | Value |

| CAS Number | 209958-42-9[1] |

| Molecular Formula | C11H13BrFNO2[1] |

| Molecular Weight | 290.13 g/mol [1] |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 63-65 °C |

| Purity (typical) | ≥97% |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[1] |

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the protection of the amino group of 4-bromo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-bromo-2-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Representative Application: Suzuki Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.

Materials:

-

This compound

-

An arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.

Visualizations

Caption: Workflow for the procurement and quality control of this compound.

Caption: A representative Suzuki-Miyaura coupling reaction utilizing this compound.

References

The Strategic Role of N-Boc-4-bromo-2-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential. Among these crucial building blocks, N-Boc-4-bromo-2-fluoroaniline has emerged as a particularly valuable synthon. Its unique trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a Boc-protected amine, offers a versatile platform for the synthesis of complex molecular architectures, most notably in the development of targeted cancer therapies.

This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. It details its application in the synthesis of kinase inhibitors, provides quantitative data on the biological activity of its derivatives, outlines key experimental protocols, and visualizes relevant signaling pathways and synthetic workflows.

The Synthetic Utility of this compound

This compound serves as a pivotal starting material for the construction of a diverse array of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at other positions of the aromatic ring. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. The fluorine atom, ortho to the amine, influences the electronic properties of the ring and can contribute to favorable binding interactions with biological targets.

A prime example of its application is in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and RET tyrosine kinases, which is approved for the treatment of certain types of thyroid cancer. The 4-bromo-2-fluoroaniline core is a key structural feature of Vandetanib and many other kinase inhibitors.

Quantitative Data: Biological Activity of this compound Derivatives

The following table summarizes the in vitro biological activities of various kinase inhibitors that can be conceptually derived from the this compound scaffold. The data highlights the potency of these compounds against key oncogenic kinases.

| Compound Class | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |

| 4-Anilinoquinazolines | EGFR | 2 | N/A | [1] |

| 4-Anilinoquinazolines | VEGFR-2 | 30 | N/A | [1] |

| Nitroimidazole-substituted 4-anilinoquinazolines | EGFR | 1640 (16f) | N/A | [2] |

| Nitroimidazole-substituted 4-anilinoquinazolines | H1975 (T790M mutant) | >40000 | H1975 | [1] |

| Piperazinylquinoxaline-based derivatives | VEGFR-2 | 190 - 600 | N/A | [3][4] |

| Indolin-2-one derivatives | VEGFR-2 | 78 - 358 | N/A | [5] |

| 4-Phenylurea chalcones | VEGFR-2 | 310 - 420 | N/A | [6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2-fluoroaniline followed by Boc protection.

Protocol 1: Bromination of 2-fluoroaniline [7]

-

Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent such as methylene chloride.

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over a period of 2 hours, maintaining the temperature at 0 °C.

-

Stir the reaction mixture for an additional 20 minutes.

-

Wash the mixture with cold water (4 x volume of organic phase).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline.

Protocol 2: Boc Protection of 4-bromo-2-fluoroaniline

-

Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Protocol 3: Suzuki-Miyaura Coupling [8]

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination [9][10][11][12]

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq).

-

Add an anhydrous solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Biological Evaluation Protocols

Protocol 5: In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR) [13][14][15][16][17][18][19][20][21]

This protocol describes a general luminescence-based kinase assay to determine the IC50 values of test compounds.

-

Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Dilute recombinant human VEGFR-2 or EGFR kinase to the desired concentration. Prepare a substrate solution containing a biotinylated peptide substrate and ATP. Prepare serial dilutions of the test compound.

-

Assay Procedure :

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP solution and incubate for 60 minutes.

-

Stop the reaction by adding a stop/detection solution containing EDTA and a detection reagent (e.g., ADP-Glo™).

-

Measure the luminescence using a plate reader.

-

-

Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 6: Cell-Based Proliferation Assay (MTT Assay) [22][23][24][25][26]

This assay measures the cytotoxic effect of compounds on cancer cell lines.

-

Cell Culture and Plating : Culture a relevant cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer) in appropriate media. Seed the cells into a 96-well plate and allow them to attach overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Addition and Formazan Solubilization : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.

-

Data Acquisition and Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The derivatives of this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, primarily the EGFR and VEGFR pathways.

Caption: EGFR and VEGFR-2 signaling pathways and the point of inhibition by derivatives.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of compounds derived from this compound.

Caption: General synthetic workflow for derivatives.

References

- 1. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. promega.com [promega.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application of N-Boc-4-bromo-2-fluoroaniline in API Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-bromo-2-fluoroaniline is a valuable and versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors for targeted cancer therapy. Its unique trifunctional nature—a Boc-protected amine, a bromine atom, and a fluorine atom on an aniline scaffold—provides medicinal chemists with a strategic tool for constructing intricate molecular architectures with desirable pharmacological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key handle for cross-coupling reactions. The N-Boc protecting group allows for selective reactions at other positions of the molecule before revealing the aniline nitrogen for further functionalization.

This document provides a detailed account of the application of this compound in API synthesis, with a focus on its use in the construction of kinase inhibitors. It includes experimental protocols for key transformations and quantitative data to facilitate the practical application of this important synthetic intermediate.

Core Application: Synthesis of Kinase Inhibitors

The 4-bromo-2-fluoroaniline moiety is a critical component of several kinase inhibitors, including the FDA-approved drug Vandetanib, which targets Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase. While many reported syntheses of Vandetanib utilize the unprotected 4-bromo-2-fluoroaniline, the use of the N-Boc protected form offers advantages in multi-step syntheses by preventing unwanted side reactions of the aniline nitrogen.

The primary application of this compound involves its participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form key diarylamine linkages that are central to the pharmacophore of many kinase inhibitors.

Experimental Protocols

The following sections detail representative experimental protocols for the key synthetic transformations involving this compound.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-amine Intermediate

This protocol describes the palladium-catalyzed cross-coupling of this compound with a heterocyclic amine, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

Caption: Buchwald-Hartwig amination workflow.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 290.13 | 1.0 | 1.0 |

| 2-Aminopyrimidine | 95.10 | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| Xantphos | 578.68 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Anhydrous Toluene | - | - | - |

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 290 mg), 2-aminopyrimidine (1.2 mmol, 114 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23 mg).

-

Seal the Schlenk tube, and evacuate and backfill with argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc protected diaryl-amine intermediate.

Expected Yield: 75-90%

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine, which can then undergo further reactions.

Reaction Scheme:

The Versatile Building Block: N-Boc-4-bromo-2-fluoroaniline in Modern Organic Synthesis

For Immediate Release

N-Boc-4-bromo-2-fluoroaniline has emerged as a critical building block for researchers, scientists, and drug development professionals. Its unique trifunctional nature—a nucleophilic aniline protected by a Boc group, a reactive bromine atom, and an activating fluorine atom—positions it as a versatile scaffold in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for reaction planning and execution.

| Property | Value |

| CAS Number | 209958-42-9 |

| Molecular Formula | C₁₁H₁₃BrFNO₂ |

| Molecular Weight | 290.13 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 88-92 °C |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and DCM. |

Core Applications in Organic Synthesis

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the carbon-bromine bond. The Boc-protected aniline and the fluorine atom modulate the electronic properties of the aromatic ring and provide sites for further functionalization, making it an ideal intermediate in multi-step syntheses.

The primary applications include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds.

-

Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds, leading to the synthesis of complex diaryl amines and related structures.

-

Sonogashira Coupling: For the creation of carbon-carbon triple bonds, yielding substituted alkynyl anilines.

-

Heck Coupling: For the formation of carbon-carbon double bonds, producing substituted styrenyl systems.

These reactions are fundamental in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.

Application Notes and Protocols for N-Boc Deprotection of 4-bromo-2-fluoroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 4-bromo-2-fluoroaniline derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired amine, particularly for substrates with electron-withdrawing groups that can influence reactivity and stability.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. For electron-deficient anilines, such as 4-bromo-2-fluoroaniline, the choice of deprotection method requires careful consideration to avoid potential side reactions and ensure complete removal of the Boc group. This document outlines several common and alternative methods for the N-Boc deprotection of this substrate class, including acidic, mild, and thermal approaches.

Comparative Overview of Deprotection Methods